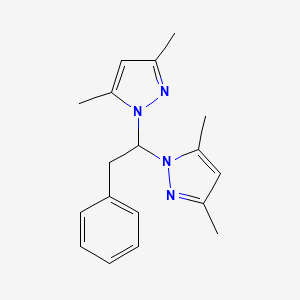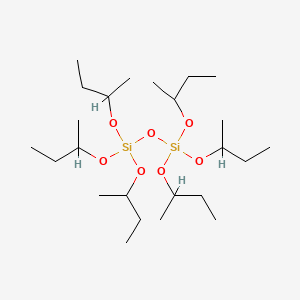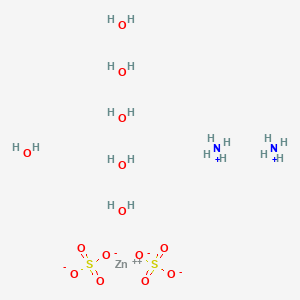![molecular formula C17H20N4O3 B14174836 4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide CAS No. 920495-64-3](/img/structure/B14174836.png)
4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with an aminoethyl group and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-aminobenzamide with 4-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce production time.
Chemical Reactions Analysis
Types of Reactions
4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzamide compounds.
Scientific Research Applications
4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The amino and pyridinyl groups allow the compound to bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridinyl group but lacks the benzamide core.
Ethyl 2-aminothiazole-4-acetate: This compound has a similar amino group but features a thiazole ring instead of a benzamide core.
4-Hydroxy-2-quinolones: These compounds have a quinolone core and exhibit different biological activities.
Uniqueness
4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications. Its structure provides a versatile scaffold for the development of new compounds with potential therapeutic and industrial uses.
Properties
CAS No. |
920495-64-3 |
|---|---|
Molecular Formula |
C17H20N4O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-[1-amino-2-[(2-methoxyacetyl)amino]ethyl]-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C17H20N4O3/c1-24-11-16(22)20-10-15(18)12-2-4-13(5-3-12)17(23)21-14-6-8-19-9-7-14/h2-9,15H,10-11,18H2,1H3,(H,20,22)(H,19,21,23) |
InChI Key |
PHTMOEBHRAVBIV-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCC(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B14174762.png)


![10-[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14174785.png)

![Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl-](/img/structure/B14174798.png)
![Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]-](/img/structure/B14174799.png)


![N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14174820.png)

![2-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14174832.png)
